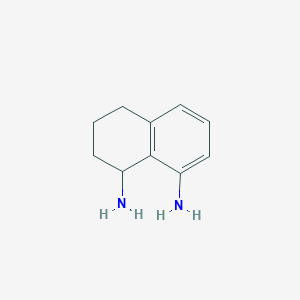

1,2,3,4-Tetrahydronaphthalene-1,8-diamine

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASFGIBOYBGDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydronaphthalene 1,8 Diamine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an essential technique for determining the precise molecular structure of organic compounds in solution.

1H and 13C NMR Investigations of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine Derivatives

For a derivative of 1,2,3,4-tetrahydronaphthalene (B1681288), ¹H and ¹³C NMR spectroscopy would provide critical information about its chemical structure.

¹H NMR Spectroscopy: This technique would identify the number of chemically distinct protons, their environment, and their proximity to one another. The spectrum would be expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons on the tetrahydronaphthalene portion. The integration of these signals would indicate the relative number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent protons. For instance, the protons on the saturated ring would likely appear as complex multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show the number of non-equivalent carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic and aliphatic carbons. For the parent compound, 1,2,3,4-tetrahydronaphthalene, characteristic signals appear for both the aromatic and aliphatic carbons. chemicalbook.comchemicalbook.com In the case of the 1,8-diamine derivative, the carbons bonded to the amino groups (C1 and C8) would be significantly shifted compared to the unsubstituted parent compound due to the electron-donating nature of the nitrogen atoms.

A representative, though generalized, data table for expected NMR shifts is provided below for illustrative purposes, as specific experimental data is not available.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 140 |

| Aliphatic C-H (next to N) | 3.0 - 4.5 | 40 - 60 |

| Aliphatic C-H₂ | 1.5 - 3.0 | 20 - 40 |

| Amine N-H₂ | Variable (broad) | N/A |

Dynamic NMR for Conformational Studies

The tetrahydronaphthalene ring system is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, are used to investigate the conformational dynamics of such molecules. researchgate.netlgcstandards.com By analyzing changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes like ring inversion or rotation around single bonds. For this compound, DNMR could be used to study the interconversion between different half-chair conformations of the saturated ring and to probe any restricted rotation of the C-N bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

Crystal Packing and Intermolecular Interactions

A crystal structure analysis of this compound would reveal how the individual molecules are arranged in the crystal lattice. nih.gov This packing is governed by intermolecular forces. The presence of two primary amine groups suggests that hydrogen bonding would be a dominant intermolecular interaction, where the amine protons act as hydrogen-bond donors and the nitrogen lone pairs act as acceptors. These interactions would likely link the molecules into extended networks, such as chains or sheets. sigmaaldrich.com Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. chemicalbook.comnist.gov For this compound (C₁₀H₁₄N₂), HRMS would confirm the molecular formula by measuring its exact mass. The molecular weight of the free base is approximately 162.24 g/mol .

In addition to the molecular ion peak, the mass spectrum would show fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern would be characteristic of the tetrahydronaphthalene structure. Common fragmentation pathways for related structures often involve the loss of small neutral molecules or radicals from the aliphatic ring. For the 1,8-diamine derivative, cleavage of the aliphatic ring and loss of amine-containing fragments would be expected.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for elucidating the molecular structure of this compound. mdpi.comnih.gov These two techniques provide complementary information about the vibrational modes of a molecule, offering a detailed fingerprint that confirms the presence of specific functional groups and provides insights into the compound's conformation. thermofisher.comspectroscopyonline.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment. nih.gov In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the energy shifts are related to the vibrational frequencies of bonds that exhibit a change in polarizability. nih.govthermofisher.com The combined application of both methods allows for a more complete vibrational analysis, as some molecular vibrations may be strong in Raman and weak or absent in IR, and vice versa. spectroscopyonline.com

For this compound, FT-IR and Raman spectra would provide definitive evidence for its key structural features. The N-H stretching vibrations of the two primary amine groups are expected to appear as characteristic bands in the 3500-3300 cm⁻¹ region in the IR spectrum. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetralin ring would appear just below this value. The C=C stretching vibrations within the aromatic ring typically produce a set of bands in the 1600-1450 cm⁻¹ region.

Conformational analysis of the flexible, hydrogenated portion of the tetralin ring can also be investigated. The saturated six-membered ring of 1,2,3,4-tetrahydronaphthalene adopts a half-chair conformation. researchgate.netcitedrive.com The specific frequencies and intensities of CH₂ bending, wagging, and twisting modes are sensitive to this conformation. Furthermore, the formation of metal complexes with the diamine ligand would lead to noticeable shifts in the vibrational frequencies of the N-H and C-N bonds, providing direct evidence of coordination. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for observing metal-ligand vibrations in such complexes. sci-hub.st

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | IR, Raman |

| Primary Amine (N-H) | Scissoring Bend | 1650 - 1580 | IR |

| Aromatic (C-H) | Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | IR, Raman |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | IR, Raman |

| Aliphatic (CH₂) | Bending (Scissoring) | ~1465 | IR |

| Aromatic (C-H) | Out-of-Plane Bend | 900 - 675 | IR |

| Amine (C-N) | Stretch | 1350 - 1250 | IR |

Chiroptical Spectroscopy (CD, ORD) for Enantiopure this compound Derivatives

The this compound molecule is chiral due to the stereocenter at the C1 position of the tetralin ring. Therefore, it can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying these enantiopure forms and their derivatives. nih.gov These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Circular Dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov An enantiopure sample of a this compound derivative would produce a CD spectrum with positive and/or negative peaks, known as Cotton effects. The corresponding opposite enantiomer would exhibit a spectrum that is a mirror image with identical intensity but opposite signs. The shape and sign of the CD spectrum are exquisitely sensitive to the molecule's three-dimensional structure, including the absolute configuration of the stereocenter and the conformation of the flexible ring. nih.gov

The diamine functionality allows for the formation of complexes with other chiral molecules, such as amino acids or chiral metal catalysts. CD spectroscopy is a powerful tool for investigating this chiral recognition. researchgate.net For instance, complexation of an enantiopure derivative of this compound with D- and L-amino acid esters would be expected to produce distinct CD spectra, indicating the formation of diastereomeric complexes with different chiroptical properties. researchgate.net

Optical Rotatory Dispersion, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and is particularly useful for determining the absolute configuration of chiral compounds.

Table 2: Hypothetical Circular Dichroism Data for Enantiopure (R)- and (S)-Derivatives of this compound

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +15,000 | -15,000 |

| 245 | -8,000 | +8,000 |

| 280 | +2,500 | -2,500 |

| 300 | 0 | 0 |

Applications of 1,2,3,4 Tetrahydronaphthalene 1,8 Diamine in Advanced Chemical Systems

Utilization as Chiral and Achiral Ligands in Catalysis

The presence of two amino groups makes 1,2,3,4-tetrahydronaphthalene-1,8-diamine a candidate for use as a ligand in coordination chemistry and catalysis. Depending on whether it is used as a racemic mixture or as a single enantiomer, it can function as either an achiral or a chiral ligand, respectively.

Chiral diamines are a cornerstone of asymmetric catalysis, particularly in the enantioselective hydrogenation and reduction of prochiral substrates. These reactions are of paramount importance in the synthesis of pharmaceuticals and fine chemicals, where a specific stereoisomer is often required for biological activity.

Although direct studies employing this compound in asymmetric hydrogenation are not extensively documented in the reviewed literature, the principles of using chiral diamine ligands are well-established. Chiral diamines, such as (R,R)-1,2-diaminocyclohexane, are known to form stable complexes with transition metals like manganese, rhodium, and ruthenium. nih.govnih.govresearchgate.net These complexes act as catalysts that can convert prochiral ketones and other unsaturated compounds into chiral alcohols with high enantioselectivity. researchgate.net The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center, which forces the substrate to adopt a specific orientation during the hydride transfer step. researchgate.net For instance, manganese(I) complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been shown to be effective in the asymmetric hydrogenation of substituted acetophenones, achieving up to 85% enantiomeric excess (ee). nih.govresearchgate.net

The effectiveness of these catalytic systems often depends on the steric and electronic properties of the ligand. The rigid backbone of the tetrahydronaphthalene moiety in this compound could enforce a well-defined geometry upon the metal complex, which is often beneficial for achieving high enantioselectivity.

Table 1: Representative Examples of Chiral Diamine Ligands in Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| Mn(I) with (R,R)-1,2-diaminocyclohexane-based PNNP ligand | Substituted Acetophenones | Up to 85% nih.govresearchgate.net |

| [Zn(diamine)] with trans-1,2-diaminocyclohexane derivatives | Aryl-alkyl and Aryl-aryl ketones | Up to 86% nih.gov |

| Ru(II) with chiral N-sulfonylated 1,2-diamines | Aromatic Ketones | Up to 99% |

This table presents data for analogous chiral diamines to illustrate the potential application of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. harvard.eduorganic-chemistry.orgwikipedia.org The ligands employed in these reactions play a crucial role in the efficiency and selectivity of the catalytic process.

While there is no specific literature detailing the use of this compound as a ligand in these reactions, diamines are known to be effective ligands in certain cross-coupling protocols. For example, in the Buchwald-Hartwig amination, which forms C-N bonds, various phosphine (B1218219) ligands are commonly used, but nitrogen-based ligands have also been explored. wikipedia.orglibretexts.orgrug.nlresearchgate.net The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine. libretexts.org

In the context of the Suzuki-Miyaura coupling, which forms C-C bonds, research has been conducted on the use of 1,8-diaminonaphthalene (B57835) (a related but structurally different compound) as a protecting group for boronic acids. researchgate.net This strategy prevents protodeboronation, a common side reaction. researchgate.net The direct use of such protected boronic acids in cross-coupling reactions has been explored. researchgate.net Given the structural similarity, it is conceivable that this compound could be investigated for similar roles or as a ligand to influence the outcome of such reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. Chiral amines and their derivatives are prominent classes of organocatalysts. Although no specific organocatalytic applications of this compound have been reported in the reviewed literature, its structure suggests potential. Chiral diamines can act as Brønsted bases or form chiral ions and enamines, which are key intermediates in many organocatalytic reactions. chemrxiv.org

For example, chiral diamines have been used in enantioselective additions to imines and other electrophiles. chemrxiv.org The enantioconvergent iso-Pictet-Spengler reaction, which synthesizes chiral tetrahydro-γ-carbolines, can be catalyzed by a chiral thiourea (B124793) and a benzoic acid co-catalytic system, highlighting the role of small organic molecules in complex stereoselective transformations. nih.gov The development of pluripotent chiral diamine catalysts that are effective in green solvents like water is an active area of research. chemrxiv.org

Integration into Polymeric Materials and Advanced Functional Polymers

Diamine monomers are fundamental building blocks for a wide range of high-performance polymers, including polyimides and polyamides. The structure of the diamine has a profound impact on the final properties of the polymer.

Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comresearchgate.netmdpi.com They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net

Polyamides, on the other hand, are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. nih.govresearchgate.netnih.gov The properties of both polyimides and polyamides are highly dependent on the structure of the constituent monomers. The incorporation of a rigid and bulky unit like the tetrahydronaphthalene moiety from this compound into a polymer backbone would be expected to influence its properties significantly. The introduction of naphthalene-containing structures into polyimide chains has been shown to enhance thermal stability and modify dielectric properties. mdpi.com

While the direct synthesis of polymers from this compound is not described in the available literature, the general synthetic routes are well-established. researchgate.netresearchgate.net

The structure of the diamine monomer is a critical factor in tailoring the properties of the resulting polymer. For instance, the incorporation of bulky, non-coplanar, or flexible groups into the polymer backbone can disrupt chain packing, leading to increased solubility and lower glass transition temperatures, which can improve the processability of otherwise intractable aromatic polyamides. researchgate.netnih.gov

Conversely, the introduction of rigid and planar structures, such as the naphthalene (B1677914) ring, can enhance thermal stability and mechanical strength. mdpi.com In polyimides, the use of naphthalene-containing diamines can lead to materials with high thermal decomposition temperatures (above 550 °C) and improved dielectric properties, which are crucial for applications in microelectronics. mdpi.com The semi-aliphatic nature of the tetrahydronaphthalene unit could offer a balance between rigidity from the aromatic part and some flexibility from the hydrogenated ring, potentially leading to polymers with a unique combination of properties. The specific stereochemistry of the diamine could also lead to polymers with interesting chiral recognition or optical properties.

Table 2: Influence of Diamine Structure on Polymer Properties (Illustrative Examples)

| Polymer Type | Diamine Structure Feature | Effect on Polymer Properties | Reference |

| Polyamide | Bulky, non-coplanar structure | Increased solubility, improved processability | researchgate.netnih.gov |

| Polyimide | Naphthalene ring | Enhanced thermal stability, lower dielectric constant | mdpi.com |

| Polyimide | Asymmetric diamine structure | Good solubility, high glass transition temperature | researchgate.net |

| Polyamide | Flexible ether linkages | Increased solubility, good film-forming ability | researchgate.net |

This table provides general examples of how diamine structure influences polymer properties and is intended to be illustrative of the potential effects of incorporating this compound.

Supramolecular Chemistry and Self-Assembly of Diamine-Based Structures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules associated through non-covalent interactions, such as hydrogen bonding, metal coordination, and π–π stacking. nih.gov Self-assembly is the process by which these molecules spontaneously form ordered structures. While diamine-based structures are a cornerstone of this field, the specific geometry and electronic properties of the ligand are crucial.

The structure of this compound, with its fused aromatic and saturated rings, presents a unique, non-planar geometry. However, scientific literature has not documented its use in self-assembly for the applications outlined below. Instead, studies tend to utilize fully aromatic and more rigid diamines, such as 1,8-diaminonaphthalene or 1,4-diaminonaphthalene, to create predictable and stable supramolecular architectures. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of these materials, including their porosity and catalytic activity, are dictated by the geometry of the metal centers and the organic linkers.

While diamine-functionalized ligands are used in the synthesis of some coordination polymers, extensive searches have not yielded any examples where this compound serves as the organic linker. Research in this area predominantly features other naphthalene derivatives, such as:

Naphthalene dicarboxylates : These are frequently used to form robust frameworks with various metal ions like zinc. rsc.org

Naphthalene-1,4,5,8-tetracarboxylic acid derivatives : These multi-functional ligands can create complex, polymeric structures with lanthanide ions. nih.gov

1,4-Diaminonaphthalene : This planar, aromatic diamine has been shown to form stereoselective coordination polymers on copper surfaces. researchgate.net

The lack of literature on MOFs derived from this compound suggests that its specific stereochemistry and flexibility may not be conducive to forming the stable, porous frameworks characteristic of MOFs, or that its potential in this area has not yet been explored.

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule, leading to applications in sensing, catalysis, and drug delivery. nih.gov This molecular recognition is highly specific, relying on complementary shapes, sizes, and chemical interactions between the host and guest.

There is no available research describing this compound participating in host-guest systems or molecular recognition studies. The field of molecular recognition using naphthalene-based structures often employs different derivatives. For instance, naphthalene diimides have been studied for their ability to recognize and bind to DNA structures. rsc.org The unique, non-planar, and relatively flexible structure of this compound distinguishes it from the rigid, planar systems typically favored for creating well-defined binding cavities in host-guest chemistry.

Mechanistic Investigations of Reactions Involving 1,2,3,4 Tetrahydronaphthalene 1,8 Diamine

Elucidation of Reaction Pathways and Intermediates

There is no specific information available in the current scientific literature detailing the elucidation of reaction pathways and intermediates for reactions involving 1,2,3,4-Tetrahydronaphthalene-1,8-diamine. Mechanistic studies on this compound have not been reported.

Kinetic and Thermodynamic Studies of Diamine Reactions

No kinetic or thermodynamic data for reactions of this compound have been published. Research providing insights into the rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy changes for its reactions is not available.

Role of Diamine in Stabilizing Reactive Species

There is no published research that investigates or describes the role of this compound in stabilizing reactive species. The unique "proton sponge"-like properties often observed in the aromatic analogue, 1,8-diaminonaphthalene (B57835), which arise from the specific geometry and electronic effects of the naphthalene (B1677914) backbone, have not been documented or studied in the context of the 1,2,3,4-tetrahydronaphthalene (B1681288) framework. The conformational flexibility of the saturated ring in this compound would likely lead to different behavior in stabilizing cationic or other reactive intermediates compared to its rigid aromatic counterpart, but this has not been experimentally verified.

Future Directions and Emerging Research Opportunities for 1,2,3,4 Tetrahydronaphthalene 1,8 Diamine Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine presents a considerable challenge, particularly in achieving high stereoselectivity. Traditional methods may involve multi-step sequences starting from 1,8-dinitronaphthalene (B126178), requiring harsh reduction conditions that can be difficult to control. Future research will likely focus on more elegant and efficient catalytic approaches.

Emerging research should prioritize the development of asymmetric hydrogenation techniques. The use of chiral transition-metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) with specialized phosphine (B1218219) or diamine ligands could enable the direct, enantioselective hydrogenation of a suitable 1,8-diaminonaphthalene (B57835) or a protected precursor. This would provide access to enantiomerically pure forms of the target diamine, which are crucial for applications in asymmetric catalysis and chiral materials.

Furthermore, methodologies inspired by the synthesis of other complex diamines, such as hydroamination or reductive amination strategies on functionalized tetralone precursors, could offer alternative pathways. nih.gov The goal is to move beyond stoichiometric reagents toward catalytic, atom-economical processes that offer high yields and predictable stereochemical outcomes.

| Bio-catalytic Methods | High selectivity under mild, environmentally benign conditions. | Enzyme discovery and engineering; substrate scope limitations. | Identification of suitable enzymes (e.g., reductases, transaminases). |

Exploration of Unconventional Catalytic Applications and Material Science Interfaces

The true potential of this compound lies in its application as a novel ligand and building block. Its structure is a hybrid of a flexible diamine and a rigid aromatic scaffold, suggesting its utility in areas where precise three-dimensional control is paramount.

In catalysis, it could serve as a unique chiral ligand for transition metals. The defined bite angle and chiral backbone could induce high levels of asymmetry in reactions such as hydrogenations, C-C bond formations, or hydrosilylations. Unlike its planar counterpart, 1,8-diaminonaphthalene, the non-aromatic portion of the molecule allows for conformational flexibility, which could be exploited to create highly effective and tunable catalytic pockets.

In material science, this diamine is a promising monomer for the synthesis of advanced polymers. Its incorporation into polyamide or polyimide backbones would introduce a kinked, chiral structure, disrupting chain packing and potentially leading to materials with enhanced solubility, altered thermal properties, and unique chiroptical characteristics. Its ability to act as a "proton sponge," a characteristic of peri-diamines, could also be harnessed to create pH-responsive materials or polymer-based catalysts.

Table 2: Potential Application Areas and Hypothesized Roles

| Application Area | Hypothesized Role of this compound | Potential Advantages Over Existing Systems |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for transition metal complexes. | Unique 3D chiral environment; tunable steric and electronic properties. |

| Polymer Science | Monomer for high-performance polymers (e.g., polyamides, polyimides). | Introduction of chirality and structural kinks; enhanced solubility and modified mechanical properties. |

| Supramolecular Chemistry | Building block for macrocycles and molecular cages. | Defined geometry for host-guest systems; pH-switchable assembly/disassembly. |

| Organocatalysis | Precursor to chiral Brønsted superbase catalysts. | High basicity combined with a defined chiral scaffold for stereoselective transformations. |

Advanced Computational Modeling for Rational Design of Diamine-Based Systems

Given the current lack of extensive experimental data, advanced computational modeling is an indispensable tool for accelerating research into this compound. Computer-aided drug design (CADD) principles can be adapted for materials and catalyst design, enabling the prediction of molecular properties and the rational design of new systems before committing to extensive laboratory work. mdpi.comnih.gov

Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule. Key areas of study would include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Proton Affinity: Calculating its gas-phase basicity to quantify its "proton sponge" character and compare it to related compounds.

Coordination Chemistry: Modeling its complexes with various transition metals to predict bond lengths, bite angles, and electronic structures, thereby guiding the selection of metals for catalytic applications.

Chiroptical Properties: Simulating its electronic circular dichroism (ECD) spectra to correlate its absolute configuration with experimental measurements.

Molecular Dynamics (MD) simulations can provide insights into the behavior of this diamine in more complex environments. For instance, MD could be used to model the structure and dynamics of a polymer chain containing the diamine monomer or to simulate the interaction of a catalyst based on this ligand with a substrate in solution. mdpi.com These in silico studies are crucial for quickly screening potential applications and generating targeted hypotheses for experimental validation. nih.gov

Table 3: Application of Computational Models to this compound

| Computational Method | Property to be Investigated | Rationale and Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Conformational landscape and energy barriers. | Predict the molecule's 3D shape and flexibility; guide ligand design. |

| DFT | Proton affinity and pKa values. | Quantify its superbase properties; inform its use in pH-responsive systems. |

| DFT / Time-Dependent DFT | Metal complex geometry and electronic structure. | Predict catalytic suitability and stability; rationalize catalyst performance. |

| Molecular Dynamics (MD) | Polymer chain dynamics and morphology. | Understand how the monomer influences material properties like glass transition temperature and solubility. |

| Molecular Docking | Ligand-substrate binding in a catalytic pocket. | Predict enantioselectivity in asymmetric catalysis; guide rational catalyst improvement. |

Q & A

Basic: What are the optimized synthetic routes for 1,2,3,4-Tetrahydronaphthalene-1,8-diamine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is commonly synthesized via catalytic hydrogenation of 1,8-dinitronaphthalene using hydrogen gas (1–5 atm) and palladium on carbon (Pd/C) at 25–50°C . Yield optimization requires precise control of temperature and catalyst loading. For example, higher Pd/C ratios (5–10 wt%) enhance reduction efficiency but may increase side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the diamine with >95% purity. Industrial-scale methods employ nickel catalysts under similar conditions but prioritize cost-effectiveness over purity .

Basic: Which chemical reactions are most relevant for functionalizing this compound in medicinal chemistry?

Methodological Answer:

The diamine undergoes three key reactions:

- Oxidation : Forms naphthoquinones using KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄). Reaction monitoring via TLC (Rf shift from 0.3 to 0.7) ensures completion .

- Substitution : Electrophilic aromatic substitution at the para positions of the amino groups using alkyl halides (e.g., methyl iodide) in NaOH/ethanol.

- Reductive Alkylation : Reacts with ketones/aldehydes under H₂/Pd-C to form N-alkyl derivatives, useful for probing structure-activity relationships .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Anticancer Activity : Use MTT assays on HeLa or MCF-7 cells with 10–100 µM concentrations. Measure apoptosis via flow cytometry (Annexin V/PI staining) .

- Neuroprotection : Employ SH-SY5Y cells treated with amyloid-beta (Aβ) aggregates. Quantify Aβ inhibition via ELISA or thioflavin-T fluorescence .

- Antimicrobial Screening : Conduct disk diffusion assays against E. coli and S. aureus at 1–5 mg/mL. Compare zones of inhibition to standard antibiotics .

Advanced: What mechanistic insights explain its enzyme inhibition in cancer models?

Methodological Answer:

The diamine inhibits topoisomerase II and caspase-3 pathways. To validate:

Perform in vitro topoisomerase II relaxation assays using supercoiled DNA.

Measure caspase-3 activation via fluorogenic substrates (e.g., DEVD-AMC) in lysates of treated cells.

Use siRNA knockdowns to confirm target specificity. Contradictions in efficacy (e.g., cell-type variability) may arise from differential expression of pro-apoptotic proteins like Bax/Bcl-2 .

Advanced: How can contradictions in reported neuroprotective data be resolved?

Methodological Answer:

Discrepancies in Aβ inhibition studies (e.g., 30% vs. 60% reduction) may stem from:

- Model Variability : Primary neurons vs. immortalized lines (SH-SY5Y).

- Aβ Aggregation State : Oligomers vs. fibrils (characterized via TEM).

- Dosage Regimens : Chronic low-dose vs. acute high-dose exposure.

Recommended Approach: Standardize assays using Aβ₁–₄₂ oligomers and primary cortical neurons. Validate with Western blotting for Aβ clearance markers (e.g., IDE, neprilysin) .

Advanced: What experimental strategies compare its bioactivity to structural analogs?

Methodological Answer:

- Comparative SAR Study : Synthesize analogs (e.g., 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride or fluorinated derivatives ). Test in parallel assays (MTT, Aβ inhibition).

- Computational Docking : Use AutoDock Vina to predict binding affinities for targets like acetylcholinesterase or β-secretase.

- Metabolic Stability : Compare hepatic microsome half-lives (rat/human) to prioritize leads .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for synthesis .

- Acute Toxicity Mitigation : In case of skin contact, wash with 10% ethanol/water (removes residues) followed by soap .

- Waste Disposal : Neutralize with 1M HCl before incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.